molecular formula C4H7NO2 B2546770 (2e)-3-Methoxyprop-2-enamide CAS No. 235793-13-2

(2e)-3-Methoxyprop-2-enamide

Cat. No.: B2546770
CAS No.: 235793-13-2
M. Wt: 101.105
InChI Key: BAIWCUTYLHBPMV-NSCUHMNNSA-N
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Description

(2e)-3-Methoxyprop-2-enamide is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of a methoxy group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-Methoxyprop-2-enamide typically involves the reaction of methoxyacetic acid with an appropriate amine under dehydrating conditions. The reaction can be catalyzed by various agents, such as phosphorus pentoxide or thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-Methoxyprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyacetic acid, while reduction can produce methoxypropylamine.

Scientific Research Applications

(2e)-3-Methoxyprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2e)-3-Methoxyprop-2-enamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The amide group can also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2e)-3-Methoxyprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2e)-3-Methoxyprop-2-enol: Contains a hydroxyl group instead of an amide.

    (2e)-3-Methoxyprop-2-enamine: Features an amine group instead of an amide.

Uniqueness

(2e)-3-Methoxyprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-methoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-3-2-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWCUTYLHBPMV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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